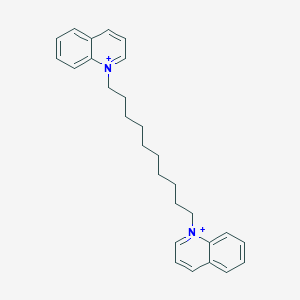![molecular formula C10H11FN2O2 B14291016 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol CAS No. 116218-75-8](/img/structure/B14291016.png)
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol is a compound that features a unique combination of an imidazole ring and a fluorinated benzene diol. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
The synthesis of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde to form the imidazole ring . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include fluorinated imidazole derivatives and hydroxylated benzene compounds .
Applications De Recherche Scientifique
5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use in developing new drugs for treating various diseases . In industry, it is used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxyl groups can form hydrogen bonds with target molecules . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol stands out due to its unique combination of functional groups. Similar compounds include 4,5-dihydro-1H-imidazole derivatives and fluorinated benzene diols . the presence of both the imidazole ring and the fluorinated benzene diol in a single molecule provides enhanced reactivity and a broader range of applications .
Propriétés
Numéro CAS |
116218-75-8 |
|---|---|
Formule moléculaire |
C10H11FN2O2 |
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-6(4-8(14)10(7)15)5-9-12-1-2-13-9/h3-4,14-15H,1-2,5H2,(H,12,13) |
Clé InChI |
WLFOSTFRKCEQJD-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)CC2=CC(=C(C(=C2)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


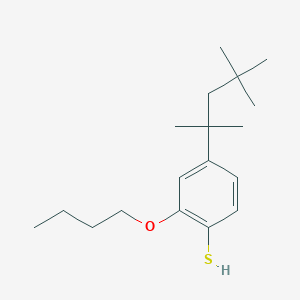
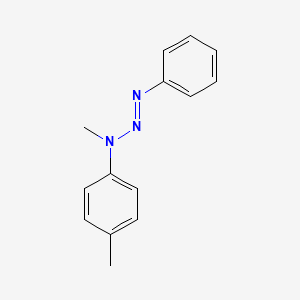
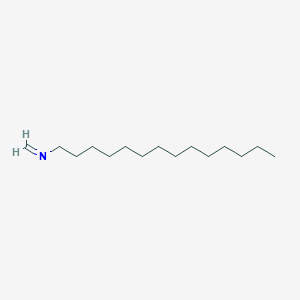

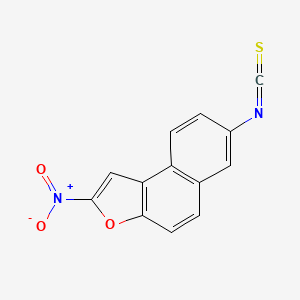

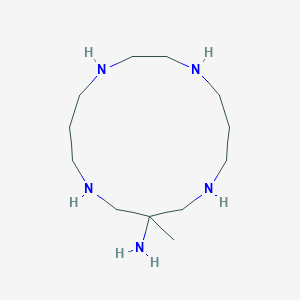
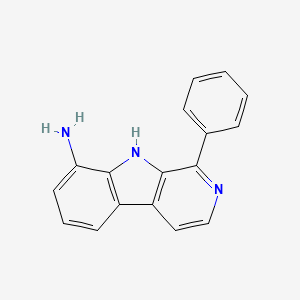
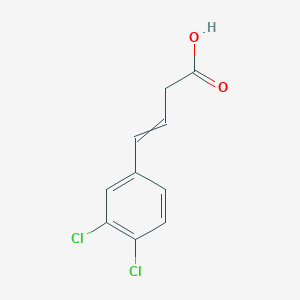
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)

